Ondansetron-d3 Hydrochloride Salt

Description

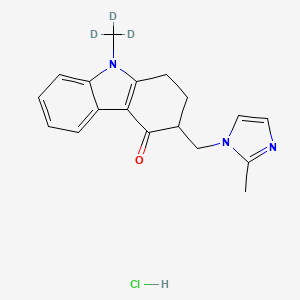

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H20ClN3O |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |

InChI |

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |

InChI Key |

MKBLHFILKIKSQM-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Synthetic Pathways for Deuterated Ondansetron (B39145) Hydrochloride Salt

The most common strategy for preparing Ondansetron-d3 involves the late-stage introduction of a deuterated methyl group onto the carbazole (B46965) nitrogen atom of a suitable precursor.

The deuteration of Ondansetron is regioselectively targeted to the N-methyl group of the tetrahydrocarbazole ring system. This specific labeling results in the formal name 9-(methyl-d3)-3-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,3,9-tetrahydro-4H-carbazol-4-one. caymanchem.com This position is chosen because N-demethylation is a known metabolic pathway for Ondansetron. Introducing deuterium (B1214612) at this site can alter the metabolic profile due to the kinetic isotope effect, a principle that has gained significant attention in pharmaceutical research. medchemexpress.comnih.gov The primary technique for this regioselective deuteration is N-alkylation of a demethylated precursor using a deuterated methylating agent.

The key precursor for this synthesis is 1,2,3,9-tetrahydro-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one, also known as N-desmethyl-ondansetron. The general synthesis of the Ondansetron scaffold involves several steps, often starting with the formation of a tetrahydrocarbazolone intermediate. google.comrsc.org This intermediate then undergoes a Mannich-type reaction with formaldehyde (B43269) and 2-methylimidazole (B133640) to introduce the side chain at the C3 position. oriprobe.com

The final and critical step for isotopic incorporation is the methylation of the carbazole nitrogen (N9). In a typical synthesis of the non-labeled compound, a reagent like iodomethane (B122720) is used in the presence of a base. google.com For the synthesis of Ondansetron-d3, this step is modified by using a deuterated methylating agent. Common reagents for this purpose include iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄). The reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF) with a base such as sodium hydride to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the deuterated methyl source. google.com The resulting Ondansetron-d3 base is then converted to the hydrochloride salt.

Characterization of Synthesized Ondansetron-d3 Hydrochloride Salt

Following synthesis, rigorous analytical characterization is required to confirm the identity, purity, and extent of deuterium incorporation in the final product.

Spectroscopic Confirmation of Deuterium Incorporation

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques used to verify the successful synthesis of Ondansetron-d3.

Mass Spectrometry (MS): This is the most direct method for confirming deuterium incorporation. The mass spectrum of Ondansetron-d3 will show a molecular ion peak that is shifted by +3 mass units compared to the unlabeled compound. For instance, the protonated molecule [M+H]⁺ of Ondansetron appears at a mass-to-charge ratio (m/z) of 294.15. nih.gov Consequently, the [M+H]⁺ ion for Ondansetron-d3 is expected at m/z 297.17. This mass shift is a definitive indicator of the presence of three deuterium atoms. Tandem mass spectrometry (LC-MS/MS) is also used for structural confirmation and quantification in biological matrices. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides clear evidence of deuteration at the N-methyl position. In the ¹H NMR spectrum of unlabeled Ondansetron, the N-methyl protons appear as a distinct singlet. nih.govchemicalbook.com In the spectrum of Ondansetron-d3, this singlet is absent, confirming the replacement of protons with deuterium atoms at this site. While the rest of the spectrum remains largely unchanged, this specific absence is a key signature of successful labeling. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbon (¹³CD₃) would appear as a multiplet (typically a triplet) due to scalar coupling with deuterium, and its resonance would be slightly shifted compared to the non-deuterated carbon.

Table 1: Spectroscopic Data for this compound

| Analytical Technique | Expected Observation for Ondansetron-d3 | Reference (Unlabeled Ondansetron) |

|---|---|---|

| Mass Spectrometry | [M+H]⁺ ion at m/z 297.17 | [M+H]⁺ ion at m/z 294.15 nih.gov |

| ¹H NMR | Absence of the N-methyl proton singlet | Presence of N-methyl proton singlet nih.govchemicalbook.com |

| ¹³C NMR | Multiplet signal for the N-CD₃ carbon | Singlet signal for the N-CH₃ carbon nih.gov |

Determination of Isotopic Purity and Enrichment

It is crucial to quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. This is expressed as isotopic purity or isotopic enrichment.

Isotopic Purity: This refers to the percentage of the labeled compound that is free from unlabeled or partially labeled species. Commercially available Ondansetron-d3, intended for use as an internal standard, often exhibits high isotopic purity. For example, standards can have a chemical purity of 98% and an isotopic purity of 99.9%. nih.gov Another source specifies a purity of ≥99% for deuterated forms (d1-d3). caymanchem.com

Isotopic Enrichment: This is determined using high-resolution mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled compound (d0) and the various deuterated species (d1, d2, d3), the distribution of isotopes can be precisely calculated. For a high-quality Ondansetron-d3 standard, the signal for the d3 isotopologue should be the base peak, with minimal contributions from d0, d1, and d2 species.

Table 2: Purity Specifications for Ondansetron-d3

| Parameter | Typical Specification | Analytical Method | Reference |

|---|---|---|---|

| Chemical Purity | >98% | HPLC | nih.gov |

| Isotopic Purity | 99.9% | Mass Spectrometry | nih.gov |

| Isotopic Enrichment | ≥99% (d3 form) | Mass Spectrometry | caymanchem.com |

Advanced Analytical Applications in Pharmaceutical Science

Quantitative Analysis of Ondansetron (B39145) via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds to achieve high precision and accuracy in quantitative analysis. Ondansetron-d3 Hydrochloride Salt is a key reagent in this methodology for the determination of ondansetron levels.

Role of this compound as an Internal Standard in Mass Spectrometry

In mass spectrometry-based bioanalysis, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. nih.govbohrium.com this compound, being a stable isotope-labeled version of the analyte, is the ideal internal standard for the quantification of ondansetron. medchemexpress.comlgcstandards.com Its chemical and physical properties are nearly identical to those of ondansetron, ensuring that it behaves similarly during extraction, chromatography, and ionization. smolecule.com However, its increased mass due to the presence of three deuterium (B1214612) atoms allows it to be distinguished from the unlabeled ondansetron by the mass spectrometer. nih.govnih.gov This co-elution and differential detection enable accurate quantification by calculating the ratio of the analyte signal to the internal standard signal, effectively normalizing the data and minimizing analytical variability. nih.gov

The use of a stable isotope-labeled internal standard like Ondansetron-d3 is particularly advantageous because it can compensate for matrix effects, which are a common source of error in the analysis of complex biological samples like plasma, serum, and cerebrospinal fluid (CSF). nih.govnih.gov Matrix effects, caused by other components in the sample, can enhance or suppress the ionization of the analyte, leading to inaccurate results. Since Ondansetron-d3 is affected by the matrix in the same way as ondansetron, the ratio of their signals remains constant, ensuring the reliability of the measurement. nih.gov

Development of Bioanalytical Quantification Methodologies (e.g., LC-MS/MS, GC-MS)

The development of robust and sensitive bioanalytical methods is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of ondansetron in biological matrices due to its high selectivity and sensitivity. nih.govbohrium.comnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of ondansetron and its impurities. aip.orgnih.gov

The goal of sample preparation is to extract ondansetron and Ondansetron-d3 from the biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) is added to the plasma or serum sample to precipitate proteins. nih.govresearchgate.net The supernatant, containing the analyte and internal standard, is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. nih.govbohrium.com Solvents such as methyl tert-butyl ether and ethyl acetate (B1210297) have been successfully used for ondansetron extraction. bohrium.comnih.gov LLE often results in a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analytes while interfering substances are washed away. This technique can lead to very clean extracts and is suitable for achieving low limits of quantification.

The choice of sample preparation technique depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput. For instance, a study quantifying ondansetron in low-volume plasma and cerebrospinal fluid utilized liquid-liquid extraction. nih.gov Another method for rat serum and brain microdialysates used protein precipitation for serum and simple dilution for microdialysates. nih.gov

Chromatographic separation is critical for separating ondansetron and its internal standard from other endogenous components in the sample extract. This prevents co-eluting substances from interfering with the mass spectrometric detection.

For LC-MS/MS:

Columns: Reversed-phase columns, such as C18 columns, are commonly used for the separation of ondansetron. nih.govnih.gov Specific examples include the Gemini C18 column and the Welch Ultimate XB-C18 column. nih.govnih.govnih.gov

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or an acid like formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol (B129727). nih.govnih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve optimal separation and short run times. nih.gov

Flow Rate and Temperature: These parameters are optimized to achieve good peak resolution and efficient analysis. Flow rates are typically in the range of 0.4 to 1.0 mL/min, and the column temperature is often maintained at around 40°C. nih.govnih.govnih.gov

For GC-MS:

While less common for routine bioanalysis of ondansetron, GC-MS can be used. The separation is achieved on a capillary column, and the sample is vaporized before entering the column. The choice of column and temperature programming is crucial for resolving ondansetron from other volatile components. aip.org

The following table summarizes typical chromatographic parameters used in published LC-MS/MS methods for ondansetron analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Gemini C18 (5 μm; 50 x 4.6 mm) nih.govnih.gov | Welch Ultimate XB-C18 (2.1 x 100 mm) nih.gov | Ovomucoid column nih.gov |

| Mobile Phase A | 10 mM ammonium formate and 0.1% formic acid in water nih.govnih.gov | 5 mM ammonium acetate (containing 0.1% formic acid) nih.gov | 5 mM ammonium acetate-acetic acid (80:0.02, v/v) nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.govnih.gov | 99.9% methanol (containing 0.1% formic acid) nih.gov | Methanol (20) nih.gov |

| Flow Rate | 0.6 mL/min nih.govnih.gov | 0.6 mL/min nih.gov | 0.4 mL/min nih.gov |

| Column Temperature | 40°C nih.govnih.gov | 40°C nih.gov | Not Specified |

| Injection Volume | 1-2 µL nih.gov | 5 µL nih.gov | Not Specified |

This table presents a selection of parameters from different studies and is not exhaustive.

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantification. The most common mode used for this purpose is Multiple Reaction Monitoring (MRM). nih.govnih.govproteomics.com.au

In MRM, the first quadrupole of the mass spectrometer is set to select the protonated precursor ion ([M+H]⁺) of ondansetron and Ondansetron-d3. These selected ions are then fragmented in the collision cell. The third quadrupole is then set to monitor for specific product ions that are characteristic of each compound. This two-stage mass filtering significantly reduces background noise and enhances the specificity of the detection. nih.govproteomics.com.au

For ondansetron, the precursor ion is typically at a mass-to-charge ratio (m/z) of 294.1 or 294.2. nih.govnih.gov For Ondansetron-d3, the precursor ion is at m/z 297.1. nih.gov The selection of specific product ions for monitoring is a critical step in method development to ensure the highest sensitivity and to avoid interferences.

The following table shows examples of MRM transitions used for the analysis of ondansetron and its deuterated internal standard:

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Ondansetron | 294.1 | 170.0 nih.gov |

| Ondansetron | 294.2 | 170.2 nih.gov |

| Ondansetron-d3 | 297.1 | 173.1 nih.gov |

This table provides examples of commonly used MRM transitions.

The optimization of mass spectrometer parameters such as declustering potential, collision energy, and cell exit potential for each transition is essential to maximize the signal intensity and achieve the desired sensitivity. nih.gov

Application in In Vitro Metabolism and Pharmacokinetic Research

The use of this compound is integral to in vitro metabolism and pharmacokinetic research, providing a reliable tool for understanding the drug's disposition.

In vitro metabolism studies, often using human liver microsomes or hepatocytes, are conducted to identify the metabolic pathways of ondansetron and the enzymes responsible, primarily Cytochrome P450 (CYP) enzymes like CYP3A4, CYP1A2, and CYP2D6. nih.govmdpi.com In these experiments, Ondansetron-d3 can be used as an internal standard to accurately quantify the depletion of the parent drug (ondansetron) and the formation of its metabolites over time. nih.gov This allows for the determination of key metabolic parameters, such as intrinsic clearance. While in vitro systems are valuable for predicting in vivo metabolism, it's noted that the correlation is not always direct. pharmgkb.orgresearchgate.net

In pharmacokinetic research, the developed bioanalytical methods employing Ondansetron-d3 are applied to analyze samples from preclinical and clinical studies. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of ondansetron. pharmgkb.orgnih.gov For example, a sensitive LC-MS/MS method was developed to determine ondansetron concentrations in human plasma and cerebrospinal fluid, which is crucial for assessing its central nervous system exposure. nih.gov Similarly, methods have been validated for use in rat microdialysis studies to measure unbound drug concentrations in the brain. nih.gov The accurate data obtained from these studies are essential for understanding the drug's behavior in the body and for informing dosing regimens. hyperemesis.orgnih.gov

Elucidation of Metabolic Pathways using Labeled Compounds (in vitro)

The use of isotopically labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. medchemexpress.com Deuterium-labeled molecules serve as invaluable tracers in in vitro systems, enabling the precise elucidation of metabolic pathways without altering the fundamental chemical properties of the parent drug. medchemexpress.comresearchgate.net The primary analytical advantage of using a deuterated standard like Ondansetron-d3 is the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic reactions at the site of substitution, and its distinct mass facilitates clear differentiation and quantification of the drug and its metabolites from endogenous compounds using mass spectrometry. researchgate.netnih.gov

In vitro studies utilizing human liver microsomes and hepatocytes are standard models for predicting in vivo metabolic profiles. nih.govresearchgate.net Research on ondansetron has demonstrated that the metabolite profiles generated in these in vitro systems are qualitatively similar to those observed in vivo. nih.govtandfonline.com The principal metabolic transformations for ondansetron are Phase I reactions, specifically hydroxylation and N-dealkylation. researchgate.nettandfonline.com

Detailed investigations have successfully isolated and characterized several key metabolites. In studies using rat models, which show metabolic routes qualitatively similar to humans, specific metabolites have been identified from feces and bile samples. pharmgkb.orgnih.gov These include hydroxylations at the 7- and 8-positions of the indole (B1671886) nucleus and N-demethylation of the imidazole (B134444) moiety. tandfonline.comnih.gov Furthermore, sequential metabolism, such as the formation of hydroxylated N-desmethyl metabolites, has been observed. nih.gov Phase II metabolism has also been characterized in vitro, with the identification of glucuronide conjugates of Phase I metabolites. nih.gov

The use of advanced techniques such as liquid chromatography-mass spectrometry (LC/MSn) and Nuclear Magnetic Resonance (NMR) is crucial for the structural elucidation of these metabolites, with Ondansetron-d3 serving as a critical tool for tracking metabolic fate. nih.gov

Table 1: Ondansetron Metabolites Identified in in vitro and in vivo Studies

| Metabolite ID | Metabolite Name | Metabolic Reaction | Source |

|---|---|---|---|

| M1 | 7-hydroxyl-ondansetron | Indole Ring Hydroxylation | nih.gov |

| M2 | 8-hydroxyl-ondansetron | Indole Ring Hydroxylation | nih.gov |

| M3 | 7-hydroxyl-N-desmethyl-ondansetron | Hydroxylation & N-Demethylation | nih.gov |

| M4 | 8-hydroxyl-N-desmethyl-ondansetron | Hydroxylation & N-Demethylation | nih.gov |

| M5 | N-desmethyl-ondansetron-7-O-β-D-glucuronide | N-Demethylation & Glucuronidation | nih.gov |

| - | N-desmethyl ondansetron | N-Demethylation | tandfonline.com |

Enzyme Reaction Kinetics Studies (in vitro)

In vitro enzyme kinetic studies are fundamental to understanding the rate at which a drug is metabolized and which specific enzymes are primarily responsible for its clearance. researchgate.net For ondansetron, these studies have been conducted using various systems, including human liver microsomes, hepatocytes, and recombinant human cytochrome P450 (CYP) enzymes. nih.govtandfonline.com Such analyses are critical for predicting a drug's pharmacokinetic profile and its potential for drug-drug interactions. researchgate.net

The metabolism of ondansetron is carried out by multiple CYP enzymes, primarily CYP1A2, CYP3A4, and to a lesser degree, CYP2D6. pharmgkb.orgnih.gov Kinetic studies aim to determine key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the drug.

Kinetic analyses in liver preparations from rats, dogs, and humans have shown that the apparent in vitro Michaelis-Menten parameters (Kₘ) for the formation of the main metabolites—N-desmethyl, 7-hydroxy, and 8-hydroxy ondansetron—were all less than 10 µM, indicating high-affinity interactions. tandfonline.com Interestingly, evidence for allosteric (non-Michaelis-Menten) enzyme kinetics has also been observed in the formation of an imidazole hydroxy methyl metabolite across species. tandfonline.com

Table 2: Summary of Enzyme Kinetic Findings for Ondansetron Metabolism

| Enzyme(s) | Metabolic Pathway | Kinetic Parameter (Kₘ) | In Vitro System | Source |

|---|---|---|---|---|

| CYP1A2, CYP3A4, CYP2D6 | N-desmethyl-ondansetron | < 10 µM | Rat, Dog, and Human Liver Microsomes/Hepatocytes | tandfonline.com |

| CYP1A2, CYP3A4, CYP2D6 | 7-hydroxy-ondansetron | < 10 µM | Rat, Dog, and Human Liver Microsomes/Hepatocytes | tandfonline.com |

| CYP1A2, CYP3A4, CYP2D6 | 8-hydroxy-ondansetron | < 10 µM | Rat, Dog, and Human Liver Microsomes/Hepatocytes | tandfonline.com |

| CYP1A2 | 7-hydroxy & 8-hydroxy formation | High Affinity | Recombinant Human Enzymes | pharmgkb.orgnih.gov |

| CYP3A4 | Major overall metabolism | High Capacity | Recombinant Human Enzymes | nih.govpharmgkb.org |

Investigation of Degradation Pathways and Impurity Profiling

Identification and Characterization of Stress Degradation Products of Ondansetron (B39145) and its Deuterated Analog

Forced degradation studies are essential in identifying potential degradation products that may arise during the shelf life of a drug substance or product. These studies expose the drug to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as mandated by the International Conference on Harmonisation (ICH) guidelines.

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Studies have shown that ondansetron hydrochloride is susceptible to degradation under certain stress conditions. Significant degradation has been observed under basic hydrolytic and photolytic stress conditions in the liquid state. nih.gov In contrast, the drug was found to be relatively stable under neutral, acidic, thermal, and oxidative stress conditions. nih.gov

One study subjected ondansetron to acidic, alkaline, oxidative, photolytic, and thermal stress. jchps.com The decomposition was relatively low, with acidic hydrolysis causing 4.16% degradation, alkaline hydrolysis 3.07%, thermal stress 3.82%, oxidation 2.18%, and photolysis 3.29%. jchps.com Another investigation reported more significant degradation under stress oxidative conditions, with about 51% degradation after 30 minutes of exposure to 10% hydrogen peroxide at 80°C. rjpbcs.com Acidic degradation with 5M HCl at 80°C for 30 minutes also led to notable degradation. rjpbcs.com

The following table summarizes the findings from various forced degradation studies on ondansetron:

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 20 min | 80 °C | 4.16 | jchps.com |

| 5 M HCl | 30 min | 80 °C | Significant | rjpbcs.com | |

| 15 | nano-ntp.com | ||||

| 18.01 | actapharmsci.com | ||||

| Alkaline Hydrolysis | 0.1 N NaOH | 80 °C | 3.07 | jchps.com | |

| 1 M NaOH | 30 h | 80 °C | Significant | aip.orgresearchgate.net | |

| 2 M NaOH | Significant | rjpbcs.com | |||

| 14 | nano-ntp.com | ||||

| 19.16 | actapharmsci.com | ||||

| Oxidative | 30% H2O2 | 80 °C | 2.18 | jchps.com | |

| 10% H2O2 | 30 min | 80 °C | 51 | rjpbcs.com | |

| 17 | nano-ntp.com | ||||

| 12.85 | iajps.com | ||||

| Thermal | 3 hours | 80 °C | 3.82 | jchps.com | |

| 24 hours | 80 °C | No degradant peak | iajps.com | ||

| Photolytic | UV light (365 nm) | 3 hours | 3.29 | jchps.com | |

| UV light | 5 days | 30 (in solution) | rjpbcs.com | ||

| Fluorescence light | No degradant peak | iajps.com | |||

| Neutral Hydrolysis | Stable | nih.gov | |||

| 0.1 | nano-ntp.com |

Structural Elucidation of Degradants using Advanced Spectroscopic Techniques

Following forced degradation, advanced spectroscopic techniques are employed to identify and characterize the resulting degradants. High-performance liquid chromatography (HPLC) is a primary tool for separating the degradation products from the parent drug. nih.govjchps.com The combination of liquid chromatography with mass spectrometry (LC-MS), particularly with quadrupole time-of-flight (QTOF) tandem mass spectrometry (LC-QTOF-MS/MS), is instrumental in the structural elucidation of these degradants. nih.gov

In one study, five degradation products of ondansetron were characterized using LC-QTOF-MS/MS. nih.gov The fragmentation patterns of the protonated molecular ions ([M+H]+) of the drug and its degradants were compared to propose the most probable formation mechanisms. nih.gov Another study identified an unknown impurity in ondansetron tablets during stability studies, which was then characterized using nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR), LC/MS/MS, and Fourier-transform infrared (FTIR) spectroscopy. ijariit.com This impurity was identified as carboxy(2-methyl-1-((9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-1H-imidazol-3-ium-3-yl)methanide chloride. ijariit.com

Impurity Profiling and Control Strategies for Ondansetron-d3 Hydrochloride Salt

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and quality of the final drug product. This involves the identification, quantification, and control of various impurities.

Analysis of Synthetic and Process-Related Impurities

Impurities in a drug substance can originate from various sources, including the synthetic route, raw materials, and degradation. For ondansetron, several impurities have been identified and are listed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). ijariit.com The USP lists five official impurities, while the EP monograph includes eight. ijariit.com

One potential mutagenic impurity in ondansetron is 2-methyl imidazole (B134444), which is introduced as a reagent in the synthetic pathway. waters.com Imidazole is another closely related potential impurity. waters.com The formation of a specific degradation product has been attributed to the interaction of ondansetron with chloroacetic acid, an impurity present in the excipient sodium starch glycolate. ijariit.com

Role of Reference Standards and Traceability in Impurity Analysis

Reference standards play a crucial role in the accurate identification and quantification of impurities. Both the USP and EP provide reference standards for ondansetron and its related compounds. sigmaaldrich.comsigmaaldrich.comusp.org These standards are used to validate analytical methods and ensure the traceability and consistency of results across different laboratories and manufacturing batches.

For deuterated analogs like this compound, which is used as an internal standard in bioanalytical methods, its purity is of utmost importance. pharmaffiliates.comlgcstandards.com Commercially available this compound reference standards are used to ensure the accuracy of pharmacokinetic and bioavailability studies. pharmaffiliates.comlgcstandards.comnih.gov

Chemical Stability Studies of Ondansetron Hydrochloride Salt

The chemical stability of ondansetron hydrochloride has been evaluated under various storage conditions. In injectable solutions of 5% dextrose or 0.9% sodium chloride, ondansetron was found to be stable for up to three months at -20°C, followed by up to 14 days at 5°C and 48 hours at 25°C. nih.gov It was also stable for up to 14 days at 5°C, followed by up to 48 hours at 25°C. nih.gov

At refrigerated temperatures (4°C), ondansetron solutions in normal saline and 5% dextrose are generally stable for 14 days. redalyc.org When stored at -20°C in the same diluents, the chemical stability extends to at least 90 days. redalyc.org At ambient temperature (22-25°C), a 48-hour stability is commonly reported. redalyc.org

The following table summarizes the chemical stability of ondansetron hydrochloride under different storage conditions:

| Storage Temperature | Concentration | Vehicle | Stability Duration | Reference |

| -20 °C | 0.03 and 0.3 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Up to 3 months | nih.gov |

| 0.25 to 1 mg/ml | Normal Saline or Dextrose | At least 90 days | redalyc.org | |

| 5 °C | 0.03 and 0.3 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Up to 14 days | nih.gov |

| 4 °C | 0.024 to 1 mg/ml | Normal Saline and Dextrose 5% | 14 days | redalyc.org |

| 0.016 mg/ml | Ringer Injection | 7 days | redalyc.org | |

| 25 °C | 0.03 and 0.3 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Up to 48 hours | nih.gov |

| 22-25 °C | 0.03 and 1 mg/ml | Normal Saline Solution and Dextrose | 48 hours | redalyc.org |

| 0.024-0.096 mg/ml | Lactate Ringer Injection | 14 days | redalyc.org | |

| 30 °C | 0.24 mg/ml | Portable infusion-pump reservoirs | Up to 24 hours | elsevier.es |

| 2 mg/ml | Portable infusion-pump reservoirs | Up to one week | elsevier.es |

Compound Names Mentioned in this Article

| Compound Name |

| Ondansetron |

| This compound |

| Ondansetron Hydrochloride |

| 2-methyl imidazole |

| Imidazole |

| Chloroacetic acid |

| Sodium starch glycolate |

| carboxy(2-methyl-1-((9-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-1H-imidazol-3-ium-3-yl)methanide chloride |

Solid State Research and Crystalline Forms

Polymorphism and Amorphism of Ondansetron (B39145) Hydrochloride Salts

Ondansetron hydrochloride is known to exist in multiple crystalline forms (polymorphs) and as an amorphous solid. researchgate.netgoogleapis.com Polymorphism, the ability of a substance to exist in two or more crystalline phases, is a key area of study for this compound. Different polymorphic forms and solvates of ondansetron hydrochloride have been identified, including a monohydrate and various anhydrous forms, designated by letters such as A, B, and C. googleapis.comgoogle.com

The commercially available form is typically a dihydrate. newdrugapprovals.orgmdpi.com This dihydrate is reported to be stable and does not change its crystalline form when subjected to temperatures up to 150°C. researchgate.net In addition to crystalline forms, amorphous ondansetron hydrochloride has been studied. It can be prepared as a solid dispersion, for instance with superdisintegrants, which can enhance dissolution properties by converting the drug into an amorphous state. dissolutiontech.com The successful conversion to an amorphous form is often confirmed by the absence of sharp peaks in X-ray diffraction patterns. researchgate.netdissolutiontech.com

X-ray Diffraction (XRD) is a primary tool for identifying and characterizing the different solid-state forms of ondansetron hydrochloride. Each polymorphic form exhibits a unique powder X-ray diffraction (PXRD) pattern, which serves as a fingerprint for that specific crystal structure. googleapis.com

For example, Ondansetron Hydrochloride Form A, which can be a monohydrate, is characterized by a distinct PXRD pattern with a strong diffraction peak at 23.3 ±0.2 degrees two-theta, and other notable peaks at 6.1, 12.4, 17.0, and 24.1 ±0.2 degrees two-theta. googleapis.comgoogle.com Other anhydrous forms have also been identified through their unique PXRD patterns. Form C, for instance, shows strong peaks at 6.3 and 24.4 degrees two-theta. googleapis.com The unstable hemihydrate and anhydrate forms, which appear during dehydration, have been successfully analyzed using high-temperature synchrotron X-ray diffraction. acs.orgresearchgate.net

Single-crystal X-ray analysis has provided detailed information on the unit cell parameters of various ondansetron salt hydrates. Studies comparing the dihydrates of ondansetron hydrochloride (HCl), hydrobromide (HBr), and hydroiodide (HI) salts revealed that the HCl and HBr salts are isomorphous, meaning they have similar crystal structures and hydrogen bonding networks. mdpi.comresearchgate.net In contrast, the HI salt dihydrate has a markedly different unit cell and space group. researchgate.net

Table 1: Crystallographic Parameters of Ondansetron Salt Dihydrates

| Parameter | Ondansetron HCl Dihydrate | Ondansetron HBr Dihydrate | Ondansetron HI Dihydrate |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P21/c | P21/c | P-1 |

| a (Å) | 16.29 | 16.48 | 7.99 |

| b (Å) | 7.96 | 8.04 | 10.32 |

| c (Å) | 14.16 | 14.40 | 13.55 |

| **β (°) ** | 108.77 | 109.11 | 86.29 |

| **Volume (ų) ** | 1739.0 | 1800.0 | 1064.0 |

This table is based on data from scientific research studies. researchgate.net

Hydrogen bonds play a critical role in defining the crystal structure and properties of ondansetron hydrochloride hydrates. mdpi.com A hydrogen bond is an electrostatic interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). nih.gov In the solid state of ondansetron hydrochloride dihydrate, extensive hydrogen bonding networks involve the ondansetron molecule, chloride ions, and water molecules. acs.orgmdpi.com

In the isomorphous hydrochloride and hydrobromide dihydrates, the water molecules are in direct contact with the imidazole (B134444) cation of the ondansetron molecule. mdpi.com The halide anion interacts with the water molecules, forming hydrated anion clusters described as [Cl2(H2O)4]2--like and [Br2(H2O)4]2--like anions. mdpi.com These structures feature a characteristic diamond-shaped hydrogen bonding network. mdpi.com

Conversely, the ondansetron hydroiodide dihydrate displays a different arrangement. The iodide anion does not directly interact with the imidazole cation, and the diamond-shaped network is absent. mdpi.com Instead, a chain-like cluster is observed, and hydrogen bonds form between the water molecules. mdpi.com Despite these differences in hydrogen bonding, π-π stacking interactions between the tricyclic groups of the ondansetron molecules are maintained across all three halide salt dihydrates. mdpi.com

Dehydration Behavior of Ondansetron Salt Hydrates

The stability of hydrated forms of a compound is crucial, as changes in hydration state due to temperature or humidity can alter physicochemical properties. acs.orgmdpi.com Ondansetron hydrochloride dihydrate is known to undergo a two-step dehydration process upon heating. researchgate.netresearchgate.net It first transitions to an unstable hemihydrate intermediate before forming an anhydrate. acs.orgresearchgate.net

The mechanism of this two-step dehydration has been elucidated through structural analysis. acs.org

Step 1 (Dihydrate to Hemihydrate): The first step involves the removal of the water molecule that is hydrogen-bonded to the imidazole ring of the ondansetron cation. acs.orgresearchgate.net

Step 2 (Hemihydrate to Anhydrate): In the second step, the remaining water molecule, which is more tightly bound to the chloride anions, is removed, leading to the formation of the anhydrate and creating a void in the crystal structure. acs.org

This dehydration process is accompanied by molecular rearrangement. acs.org Interestingly, the dehydration behavior can differ between salt forms. While ondansetron hydrochloride dihydrate forms a hemihydrate intermediate, the isomorphous hydrobromide dihydrate dehydrates in a single step directly to the anhydrate, without forming a hemihydrate. mdpi.comresearchgate.net This highlights that even similar crystal structures can exhibit different dehydration profiles. researchgate.net

Influence of Solid-State Properties on Research Material Quality and Stability

The solid-state properties of ondansetron hydrochloride, such as polymorphism and hydration state, have a direct impact on the quality and stability of the research material. newdrugapprovals.org Different polymorphic forms can exhibit variations in physical characteristics like flowability, which affects material handling during processing. newdrugapprovals.orggoogle.com

The stability of the various forms under different environmental conditions, such as humidity and temperature, is a critical quality attribute. mdpi.com For example, the dihydrate forms of ondansetron HCl and HBr salts have been found to be unstable under low relative humidity (RH) conditions, leading to the formation of anhydrate or hemihydrate forms. mdpi.com Conversely, some anhydrous forms are unstable in a normal room environment or under high RH, where they may convert back to a hydrated form. mdpi.com The hygroscopic nature of certain forms, like Form C, which can contain up to 10% water, also impacts stability and handling. google.com

Unexpected changes in the solid state can occur during manufacturing or storage, making it essential to characterize all potential hydrate (B1144303) and anhydrate phases. acs.orgmdpi.com A thorough understanding of the relationships between the crystal structures and the physicochemical properties of each solid form is necessary for the rational design and selection of the optimal salt form for development. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Ondansetron |

| Ondansetron-d3 Hydrochloride Salt |

| Ondansetron Hydrochloride |

| Ondansetron Hydrochloride Dihydrate |

| Ondansetron Hydrochloride Monohydrate |

| Ondansetron Hydrobromide |

Future Directions and Emerging Research Applications

Advancements in Deuterated Compound Synthesis and Technology

The synthesis of deuterated compounds has evolved from niche academic exercises to a critical component of modern drug development. While specific proprietary methods for the synthesis of Ondansetron-d3 Hydrochloride Salt are not publicly detailed, its availability from various chemical suppliers points to the successful application of established and advanced deuteration technologies. medchemexpress.compharmaffiliates.comlgcstandards.com These technologies are broadly categorized into two main approaches: direct hydrogen-deuterium exchange (H/D exchange) and the use of deuterated building blocks in a multi-step synthesis.

Recent advancements in H/D exchange reactions have been driven by the development of more efficient and selective catalysts. youtube.com Transition-metal catalysts, particularly those based on iridium, ruthenium, and palladium, have shown remarkable efficacy in facilitating the direct replacement of hydrogen with deuterium (B1214612) atoms in complex molecules under relatively mild conditions. youtube.com For a molecule like Ondansetron (B39145), with its multiple C-H bonds, regioselectivity is crucial. Modern catalytic systems can often target specific positions in a molecule, allowing for precise deuterium labeling.

Another sophisticated approach involves photocatalysis, which utilizes visible light to activate a catalyst that mediates the deuteration process. This method offers a high degree of control and can often be performed at room temperature, preserving the integrity of complex pharmaceutical structures.

Novel Analytical Methodologies for Isotope-Labeled Pharmaceuticals

This compound has proven to be an invaluable tool in the development and validation of novel analytical methodologies, particularly in the field of bioanalysis. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Ondansetron in complex biological matrices such as human plasma and breast milk. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte of interest in terms of chemical and physical properties, correcting for variations in sample preparation and instrument response.

Numerous studies have detailed the use of Ondansetron-d3 in sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are crucial for pharmacokinetic and bioequivalence studies, which underpin the regulatory approval of new drug formulations. The development of these analytical techniques showcases significant advancements in achieving low limits of quantification, reducing sample volume requirements, and increasing throughput.

For instance, a validated LC-MS/MS method for the quantification of Ondansetron in human plasma utilized Ondansetron-d3 as the internal standard, achieving a lower limit of quantification of 0.2 ng/mL from just 200 µL of plasma. This level of sensitivity is essential for accurately characterizing the pharmacokinetic profile of the drug. The method involved a simple liquid-liquid extraction followed by a rapid chromatographic run of only 3 minutes, demonstrating the efficiency of modern analytical techniques.

The table below summarizes key parameters from representative studies employing Ondansetron-d3 as an internal standard, highlighting the precision and sensitivity of these advanced analytical methods.

| Analyte | Internal Standard | Matrix | Extraction Method | Analytical Technique | Lower Limit of Quantification (LLOQ) |

| Ondansetron | Ondansetron-d3 | Human Plasma | Liquid-Liquid Extraction | LC-MS/MS | 0.2 ng/mL |

| Ondansetron | Ondansetron-d3 | Human Plasma | Protein Precipitation | LC-MS/MS | 0.429 ng/mL |

| Ondansetron | Ondansetron-d3 | Human Breast Milk | Protein Precipitation | LC-MS/MS | - |

These methodologies demonstrate a significant improvement over older techniques, offering enhanced specificity, reduced analysis time, and greater accuracy, all of which are critical for modern pharmaceutical development and clinical research.

Broader Applications in Drug Discovery and Development Research

The utility of this compound extends beyond its role as an internal standard. It is a critical tool in a variety of research applications that are fundamental to the drug discovery and development process. The ability to distinguish between the deuterated and non-deuterated forms of the drug via mass spectrometry allows researchers to conduct sophisticated studies that would otherwise be impossible.

One of the most significant applications is in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of Ondansetron. For example, Ondansetron-d3 has been instrumental in studies examining the effect of food on the bioavailability of Ondansetron tablets. In such studies, a formulation of Ondansetron is administered to subjects, and Ondansetron-d3 is used as the internal standard to precisely measure the plasma concentrations of the drug over time. This allows for a detailed comparison of the drug's pharmacokinetic parameters under fed and fasted conditions.

Furthermore, Ondansetron-d3 has been employed in crucial pharmacokinetic research in special populations, such as pregnant women and neonates. These studies are vital for understanding how the drug behaves in these sensitive populations and for informing potential therapeutic uses, such as the treatment of neonatal abstinence syndrome. The use of a stable isotope-labeled standard ensures the high quality and reliability of the pharmacokinetic data, which is essential for making informed clinical decisions.

The table below presents findings from pharmacokinetic studies where Ondansetron-d3 was used as an internal standard, illustrating its importance in generating critical data for drug development and clinical use.

| Study Focus | Population | Key Findings |

| Effect of high-fat meal on pharmacokinetics | Healthy Chinese subjects | A high-fat meal significantly reduced the Cmax and AUC of Ondansetron, indicating that food has a notable impact on its absorption. |

| Pharmacokinetics of Ondansetron | Pregnant women and neonates | Ondansetron disposition is not significantly affected by pregnancy but is influenced by the dose. The drug shows rapid transplacental transfer and has a longer elimination half-life in neonates compared to their mothers. |

These applications highlight the indispensable role of this compound in advancing our understanding of the clinical pharmacology of Ondansetron and in supporting the development of safer and more effective therapeutic strategies. As research continues, the use of such deuterated compounds is expected to become even more widespread in various stages of drug discovery and development.

Q & A

Q. Q1. What are the critical considerations for synthesizing and characterizing Ondansetron-d3 Hydrochloride Salt in preclinical studies?

A1. Synthesis requires precise deuteration at three positions to maintain isotopic integrity while ensuring the hydrochloride salt’s crystallinity and stability. Characterization involves:

- Mass Spectrometry (MS): Confirm molecular weight (deuterium incorporation shifts the parent ion by +3 Da).

- Nuclear Magnetic Resonance (NMR): Compare H and H NMR spectra to verify deuterium substitution and absence of protio impurities .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 248 nm) to assess purity (>99%) and resolve isotopic peaks .

Q. Q2. How can UV spectrophotometry be optimized for quantifying this compound in solution?

A2. Calibrate at λ = 248 nm in phosphate buffer (pH 6.8) with a linear range of 2–20 µg/mL. Validate via:

- Linearity: .

- Recovery: Spike-recovery tests (98–102%) in simulated gastric fluid.

- Precision: Intraday and interday RSD <2% .

Advanced Research Questions

Q. Q3. How does deuterium labeling impact the metabolic stability and pharmacokinetics of this compound compared to the non-deuterated form?

A3. Deuterium slows CYP3A4-mediated metabolism (C–D bond cleavage), increasing plasma half-life. Methodological steps:

Q. Q4. What challenges arise in formulating stable oral suspensions of this compound, and how can they be mitigated?

A4. Challenges include hydrolysis in aqueous media and taste masking. Solutions:

- Stabilization: Use citrate buffer (pH 3.6–4.0) to minimize degradation.

- Taste Masking: Co-process with Eudragit EPO or β-cyclodextrin to reduce bitterness without altering dissolution .

- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor degradation products (e.g., ondansetron-N-oxide) via HPLC .

Q. Q5. How do residual solvents in this compound affect its suitability for intravenous formulations?

A5. Residual dichloromethane (from synthesis) must be <600 ppm (ICH Q3C). Analytical workflow:

- Headspace GC-MS: Detect solvents using a DB-624 column.

- Validation: Ensure LOD <10 ppm and LOQ <30 ppm.

- Safety: Correlate solvent levels with hemolysis risk in erythrocyte compatibility assays .

Data Analysis and Contradictions

Q. Q6. How should researchers resolve discrepancies in reported bioavailability data for deuterated vs. non-deuterated ondansetron?

A6. Potential sources of contradiction:

Q. Q7. What methodological gaps exist in current USP protocols for assaying this compound?

A7. USP monographs lack specificity for deuterated analogs. Proposed improvements:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.